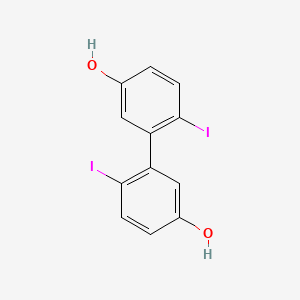

5,5'-Dihydroxy-2,2'-diiodobiphenyl

説明

特性

CAS番号 |

19179-37-4 |

|---|---|

分子式 |

C12H8I2O2 |

分子量 |

438.00 g/mol |

IUPAC名 |

3-(5-hydroxy-2-iodophenyl)-4-iodophenol |

InChI |

InChI=1S/C12H8I2O2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6,15-16H |

InChIキー |

ABJVBXBSOHZXDV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)I)I |

製品の起源 |

United States |

類似化合物との比較

Physical and Chemical Properties

Environmental and Metabolic Considerations

- Microbial Degradation: Biphenyls with hydroxyl and carboxy groups (e.g., DDVA) are metabolized by bacteria such as Sphingomonas paucimobilis via oxidative pathways .

Q & A

Basic: What are the optimal synthetic routes for preparing 5,5'-Dihydroxy-2,2'-diiodobiphenyl?

Answer:

The synthesis typically involves iodination and hydroxylation steps. A key intermediate, 2,2'-diiodobiphenyl, is first prepared via halogen exchange from dibromo analogs using potassium iodide in a polar solvent (e.g., DMF) at elevated temperatures (80–100°C) . Subsequent nitration with fuming nitric acid at 0–5°C yields 2,2'-diiodo-5,5'-dinitrobiphenyl, followed by selective reduction of nitro groups to hydroxyls using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite in alkaline media. Yields for the nitration step can exceed 60% under optimized conditions .

Advanced: How do steric and electronic effects influence the reactivity of diiodo vs. dibromo precursors in cross-coupling reactions?

Answer:

The higher reactivity of diiodo derivatives in palladium-catalyzed phenylethynylation is attributed to weaker C–I bonds (vs. C–Br) and enhanced leaving-group ability. For example, 2,2'-diiodo-5,5'-dinitrobiphenyl yields 62% of the fluorenyl product in phenylethynylation, whereas dibromo analogs yield only 20.6% due to incomplete substitution and side reactions . Steric hindrance from iodine’s larger atomic radius also affects regioselectivity, favoring para-substitution in nitration. Computational studies (DFT) or kinetic isotopic labeling can further elucidate these effects .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 8–10 ppm), while aromatic protons resonate as doublets (J ≈ 8 Hz) due to coupling with adjacent iodines. ¹³C signals for iodine-bearing carbons are deshielded (δ 90–110 ppm) .

- FT-IR : O–H stretching (3200–3600 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Isotopic patterns (e.g., [M]⁺ with ²⁷I/¹²⁷I) validate molecular weight and iodine content .

Advanced: How can structural discrepancies in palladium-catalyzed reaction products be resolved?

Answer:

Contradictions in product assignment (e.g., fluorenyl vs. phenanthrene derivatives) arise from competing cyclization pathways. For this compound, ¹³C NMR and 2D-COSY can differentiate between sp²-hybridized carbons in fluorenyl structures (δ 140–150 ppm) and phenanthrene systems (δ 125–135 ppm) . X-ray crystallography is definitive but requires single crystals. Computational modeling (e.g., DFT) of transition states can also predict dominant pathways under varying reaction conditions (temperature, solvent polarity) .

Basic: What methods are recommended for quantifying hydroxyl groups and iodine content in this compound?

Answer:

- Hydroxyl Groups : Use potentiometric titration with acetic anhydride in pyridine (Fischer’s method) or UV-Vis quantification via derivatization (e.g., formation of nitroso complexes at λ = 450 nm) .

- Iodine Content : Combustion analysis (Schöniger flask) followed by ion chromatography or Volhard titration after alkaline permanganate digestion .

Advanced: What strategies mitigate tar formation during nitration or coupling reactions?

Answer:

Tar formation in nitration stems from over-nitration or radical polymerization. Mitigation strategies include:

- Controlled Temperature : Maintain nitration below 5°C to limit side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DCM, nitrobenzene) to stabilize intermediates.

- Additives : Introduce urea or sulfamic acid to scavenge excess nitric acid .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Basic: How does the electronic environment of iodine influence the compound’s stability?

Answer:

Iodine’s electron-withdrawing effect deactivates the aromatic ring, reducing susceptibility to electrophilic attack. However, the C–I bond is photolabile, requiring storage in amber vials under inert gas. Stability studies (TGA/DSC) show decomposition onset at ~200°C, with iodine loss detected via mass loss (~25% at 250°C) .

Advanced: Can computational methods predict the regioselectivity of substituents in diiodobiphenyl derivatives?

Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic attack. For this compound, the para positions to hydroxyl groups are favored due to resonance stabilization. Molecular electrostatic potential (MEP) maps visualize electron-rich regions, guiding synthetic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。